molecular formula C11H12N2O4 B3869298 methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate

methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate

Cat. No.: B3869298
M. Wt: 236.22 g/mol
InChI Key: DMZWTYZYSOHLQB-WUXMJOGZSA-N
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Description

Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate is an organic compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes a benzoate ester group and a hydrazinylidene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. For example, a common method involves heating the reactants in tetrahydrofuran (THF) at 100°C under microwave irradiation for one hour in the presence of a catalyst such as 1,3-bis(2,4,6-trimethylphenyl)imidazolium-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in various esters or amides.

Scientific Research Applications

Methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and receptor binding. The compound’s effects on biological pathways depend on its ability to modulate these interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-hydroxyacetyl)benzoate: A related compound with similar structural features but lacking the hydrazinylidene moiety.

    4-Formylbenzoic acid: A precursor in the synthesis of methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate.

    Hydrazine hydrate: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its combination of a benzoate ester and a hydrazinylidene moiety. This structure imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-[(E)-[(2-hydroxyacetyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(16)9-4-2-8(3-5-9)6-12-13-10(15)7-14/h2-6,14H,7H2,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZWTYZYSOHLQB-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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